Micraic acid A
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Overview
Description
Micraic acid A, also known as Micranoic acid A, is a natural compound belonging to the triterpenoid class of compounds. It is characterized by its white crystalline solid form and is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties .
Preparation Methods
Micraic acid A can be obtained through both natural extraction and chemical synthesis.
Natural Extraction: : It can be extracted from plants or microorganisms that naturally produce this compound. The extraction process typically involves solvent extraction followed by purification steps such as chromatography.
Chemical Synthesis: : The synthetic route for this compound involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. For instance, the synthesis may involve the use of Grignard reagents, oxidation reactions, and cyclization steps to form the triterpenoid structure .
Chemical Reactions Analysis
Micraic acid A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Micraic acid A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Its biological activities make it a subject of interest in studies related to anti-inflammatory and anti-tumor mechanisms.
Medicine: Due to its anti-tumor properties, it is being investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of Micraic acid A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting this pathway, this compound can suppress the growth of cancer cells and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Micraic acid A is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include other triterpenoids such as betulinic acid, ursolic acid, and oleanolic acid. While these compounds share some biological activities, this compound has distinct properties that make it particularly effective in certain applications, such as its strong anti-tumor activity .
Similar Compounds
- Betulinic acid
- Ursolic acid
- Oleanolic acid
This compound stands out due to its specific molecular interactions and the pathways it affects, making it a valuable compound in both research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVFSMMYZKBYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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